N-Butyl-2-[imino(phenyl)acetyl]benzamide
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Overview
Description
N-Butyl-2-[imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the Schotten-Baumann reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N-butylamine in the presence of a base like pyridine to yield the desired benzamide .
Industrial Production Methods
On an industrial scale, the production of benzamides often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. For instance, the use of boric acid as a catalyst in the reaction of benzoic acid with urea has been shown to produce benzamides with good yields .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction of the imine group can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C) to form the corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: NBS
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Brominated benzamides
Scientific Research Applications
N-Butyl-2-[imino(phenyl)acetyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the benzamide moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar reactivity.
N-Butylbenzamide: Lacks the imine group, resulting in different chemical properties.
N-Phenylbenzamide: Contains a phenyl group instead of the butyl group, affecting its solubility and reactivity.
Uniqueness
N-Butyl-2-[imino(phenyl)acetyl]benzamide is unique due to the presence of both the butyl and imine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90072-49-4 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-butyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-21-19(23)16-12-8-7-11-15(16)18(22)17(20)14-9-5-4-6-10-14/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
InChI Key |
YZYQSRNJLSEYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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